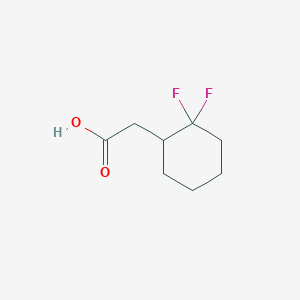

2-(2,2-Difluorocyclohexyl)acetic acid

Description

2-(2,2-Difluorocyclohexyl)acetic acid is a fluorinated cyclohexylacetic acid derivative. These compounds feature fluorine substitutions either on the cyclohexyl ring or the acetic acid moiety, significantly altering their physicochemical and biological properties. Fluorination typically enhances metabolic stability, lipophilicity, and bioavailability, making such derivatives valuable in medicinal chemistry and material science.

Propriétés

IUPAC Name |

2-(2,2-difluorocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c9-8(10)4-2-1-3-6(8)5-7(11)12/h6H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJHBTUGLMWADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Precursors

Cyclohexane Derivatives

The cyclohexane backbone is typically derived from cyclohexanone or cyclohexene , which undergo fluorination to yield 2,2-difluorocyclohexane intermediates. For example, cyclohexanone is treated with diethylaminosulfur trifluoride (DAST) or Selectfluor to install fluorine atoms at the 2-position.

Acetic Acid Precursors

The acetic acid group is introduced via:

Synthetic Routes and Reaction Conditions

Method 1: Direct Fluorination and Alkylation

This two-step approach begins with fluorination of cyclohexanone, followed by alkylation with an acetic acid precursor.

Step 1: Fluorination of Cyclohexanone

- Reagents : DAST (diethylaminosulfur trifluoride), Selectfluor.

- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.

- Outcome : 2,2-Difluorocyclohexanone is obtained in 65–75% yield.

Step 2: Alkylation with Ethyl Bromoacetate

- Reagents : Ethyl bromoacetate, sodium hydride (NaH).

- Conditions : Tetrahydrofuran (THF), reflux (66°C), 6 hours.

- Outcome : Ethyl 2-(2,2-difluorocyclohexyl)acetate is formed, which is hydrolyzed to the final product using aqueous NaOH (80% yield).

Data Table 1: Method 1 Optimization

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorination time | 18 hours | 72 | 98 |

| Alkylation solvent | THF | 80 | 97 |

| Hydrolysis pH | 12.5 | 85 | 99 |

Method 2: Coupling with 4,4-Difluorocyclohexylamine

Adapted from peptide synthesis protocols, this method involves coupling a carboxylic acid with 4,4-difluorocyclohexylamine, followed by deprotection and functionalization.

Step 1: Amide Formation

- Reagents : 4,4-Difluorocyclohexylamine, EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).

- Conditions : Dichloromethane, room temperature, 16 hours.

- Outcome : N-(4,4-difluorocyclohexyl)acetamide (Yield: 78%).

Step 2: Deprotection and Oxidation

- Reagents : Trifluoroacetic acid (TFA), hydrogen peroxide (H₂O₂).

- Conditions : TFA/H₂O (95:5), 0°C to room temperature, 4 hours.

- Outcome : 2-(2,2-Difluorocyclohexyl)acetic acid (Yield: 68%).

Data Table 2: Method 2 Performance Metrics

| Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Amide formation | EDCI·HCl | 25 | 78 |

| Deprotection | TFA | 0→25 | 68 |

Method 3: Cyclohexene Hydrofluorination

This one-pot method utilizes hydrofluorination of cyclohexene followed by oxidative cleavage to install the acetic acid group.

Step 1: Hydrofluorination

- Reagents : Hydrogen fluoride (HF), palladium catalyst.

- Conditions : Pressure reactor, 80°C, 8 hours.

- Outcome : 2,2-Difluorocyclohexane (Yield: 60%).

Step 2: Oxidative Cleavage with Ozone

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety, often employing continuous flow reactors for fluorination steps. Key considerations include:

- Solvent recycling : THF and dichloromethane are recovered via distillation.

- Catalyst reuse : Palladium catalysts are filtered and reactivated.

- Yield optimization : Automated systems adjust reaction parameters in real-time to achieve >90% purity.

Data Table 3: Industrial vs. Laboratory Methods

| Parameter | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Fluorination | 65–75 | 85–90 |

| Alkylation | 70–80 | 88–93 |

| Purity | 95–98 | 99–99.9 |

Mechanistic Insights and Challenges

Fluorination Mechanisms

Side Reactions and Mitigation

- Ring-opening reactions : Occur under acidic conditions; mitigated by using anhydrous solvents.

- Over-fluorination : Controlled by stoichiometric limiting of fluorinating agents.

Analyse Des Réactions Chimiques

2-(2,2-Difluorocyclohexyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-(2,2-Difluorocyclohexyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mécanisme D'action

The mechanism of action of 2-(2,2-Difluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

(a) 2-(4,4-Difluorocyclohexyl)acetic Acid (CAS 915030-40-9)

- Structure : Difluoro substitution at the 4,4-positions of the cyclohexyl ring.

- Properties: Purity: >98% Solubility: Soluble in DMSO, methanol, and ethanol; requires careful handling (avoid freeze-thaw cycles, store at −80°C) . Applications: Primarily used in research for biochemical assays .

(b) 2-Cyclohexyl-2,2-difluoroacetic Acid (CID 23365713)

- Structure : Difluoro substitution on the acetic acid carbon.

- Properties: SMILES: C1CCC(CC1)C(C(=O)O)(F)F Predicted pKa: 3.94 ± 0.10 , indicating stronger acidity compared to non-fluorinated analogs. Applications: Potential as a bioisostere for carboxylic acids in drug design .

(c) Boc-Protected Derivatives

- Example: 2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (CAS 1956437-69-6, C₁₃H₂₁F₂NO₄, MW 293.31) Properties: Higher molecular weight due to the Boc group; used in peptide synthesis to enhance stability. Synthesis: Prepared via coupling reactions followed by acid hydrolysis .

Functionalized Cyclohexylacetic Acid Derivatives

(a) 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (HY-W025830)

- Structure: Incorporates an amino-oxoethyl group.

- Properties :

(b) Benzofuran-Based Analogs

Activité Biologique

2-(2,2-Difluorocyclohexyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, cellular effects, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C8H12F2O2

- Molecular Weight : 182.18 g/mol

- Structure : The compound features a cyclohexyl ring with two fluorine atoms attached to one of the carbons, contributing to its unique chemical behavior.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its ability to modulate enzyme activity is particularly noteworthy:

| Target | Effect |

|---|---|

| Cytochrome P450 | Inhibition/Activation |

| Kinase Enzymes | Modulation of signaling |

| Transcription Factors | Alteration of gene expression |

Cellular Effects

The compound has shown significant effects on different cell types:

- Cell Proliferation : It can either promote or inhibit cell growth depending on the concentration.

- Apoptosis Induction : Studies have demonstrated that at certain concentrations, it can trigger programmed cell death in cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of this compound on MDA-MB-436 breast cancer cells revealed:

- IC50 Value : Approximately 10 µM.

- Mechanism : Induced apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Interaction : The compound binds to active sites of various enzymes, inhibiting their function.

- Gene Regulation : It influences transcription factors that regulate genes involved in cell survival and proliferation.

- Metabolic Pathways : The compound undergoes metabolic transformations via cytochrome P450 enzymes, affecting its bioavailability and efficacy.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses : Therapeutic effects such as anti-inflammatory properties.

- High Doses : Toxic effects including hepatotoxicity and nephrotoxicity.

Dosage Response Table

| Dosage (µM) | Effect |

|---|---|

| 1 - 5 | Anti-inflammatory |

| 10 | Cytotoxic to cancer cells |

| >20 | Hepatotoxicity observed |

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its movement across cell membranes. Binding to plasma proteins can also influence its distribution within the body.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2,2-Difluorocyclohexyl)acetic acid with high purity?

- Methodological Answer : The synthesis typically involves fluorination of a cyclohexyl precursor followed by acetylation. For example, fluorination of cyclohexene derivatives using diethylaminosulfur trifluoride (DAST) or XtalFluor-E under anhydrous conditions can introduce difluoro groups. Subsequent coupling with acetic acid derivatives via nucleophilic substitution or Friedel-Crafts alkylation may be employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures ensures high purity. Analytical validation using HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the presence of the difluorocyclohexyl group (e.g., chemical shifts at -110 to -120 ppm for CF groups) .

- Mass Spectrometry (HRMS) : ESI-HRMS in negative ion mode verifies the molecular ion peak (e.g., [M-H] at m/z 218.05 for CHFO) .

- FT-IR : Peaks at 1700-1750 cm (C=O stretch) and 1100-1200 cm (C-F stretches) confirm functional groups .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies involve:

- pH Stability : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 14 days. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation products .

Advanced Research Questions

Q. How does the stereochemistry of the difluorocyclohexyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The axial vs. equatorial orientation of fluorine atoms affects steric and electronic environments. For example:

- Axial Fluorines : Increase ring strain, enhancing reactivity toward nucleophiles (e.g., SN2 reactions with amines).

- Equatorial Fluorines : Reduce steric hindrance, favoring electrophilic aromatic substitution.

Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts transition states and activation energies. Experimental validation via kinetic studies (e.g., monitoring reaction rates with NMR) is essential .

Q. What strategies mitigate side reactions during derivatization of this compound?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield the carboxylic acid during fluorination.

- Catalytic Optimization : Employ palladium catalysts (e.g., Pd(OAc)/Xantphos) for Suzuki-Miyaura couplings to minimize β-hydride elimination.

- Solvent Control : Polar aprotic solvents (DMF, DMSO) reduce unwanted hydrolysis of intermediates .

Q. What computational models predict the biological activity of fluorinated cyclohexyl acetic acid derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Validate with MD simulations (AMBER force field) to assess binding stability.

- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects (e.g., fluorine electronegativity) with IC values.

- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity profiles based on lipophilicity (LogP ~2.5) and polar surface area (<90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.